An In-depth Technical Guide to H-Gly-Pro-Gly-NH2: Chemical Properties, Structure, and Antiviral Activity
An In-depth Technical Guide to H-Gly-Pro-Gly-NH2: Chemical Properties, Structure, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Pro-Gly-NH2, also known as glycyl-prolyl-glycinamide, is a tripeptide that has garnered significant interest in the field of antiviral research. It functions as a prodrug, with its metabolic product demonstrating inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of H-Gly-Pro-Gly-NH2, intended for researchers and professionals in drug development.
Chemical Properties and Structure
H-Gly-Pro-Gly-NH2 is a synthetic peptide composed of three amino acids: glycine, proline, and a C-terminal glycinamide. The presence of the C-terminal amide is a key structural feature.
Physicochemical Data
A summary of the key physicochemical properties of H-Gly-Pro-Gly-NH2 and its hydrochloride salt is presented in the table below for easy reference and comparison.
| Property | H-Gly-Pro-Gly-NH2 (Free Base) | H-Gly-Pro-Gly-NH2 · HCl | Source |
| CAS Number | 141497-12-3 | 141497-12-3 | [1] |
| Molecular Formula | C₉H₁₆N₄O₃ | C₉H₁₆N₄O₃ · HCl | [1] |
| Molecular Weight | 228.25 g/mol | 264.71 g/mol | [1] |
| Predicted pKa | 14.27 ± 0.20 | - | |
| Storage Temperature | -20°C | -20°C | [1] |
Structural Representation
The definitive chemical structure of H-Gly-Pro-Gly-NH2 is crucial for computational modeling and structure-activity relationship studies.
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SMILES (Simplified Molecular Input Line Entry System): NCC(=O)N1CCCC1C(=O)NCC(=O)N
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InChI (International Chemical Identifier): InChI=1S/C9H16N4O3/c10-1-5(14)13-4-2-3-6(13)8(16)12-7(11)15/h6H,1-4,10H2,(H2,11,15)(H,12,16)/t6-/m0/s1
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. The following sections outline the methodologies for the synthesis, purification, and biological evaluation of H-Gly-Pro-Gly-NH2.
Synthesis of H-Gly-Pro-Gly-NH2 via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing peptides of this nature. The following is a representative protocol based on the widely used Fmoc/tBu strategy on a Rink Amide resin, which directly yields the C-terminal amide.
Materials:
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Fmoc-Rink Amide resin
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Fmoc-Gly-OH
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Fmoc-Pro-OH
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Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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Activation base: DIPEA (N,N-Diisopropylethylamine)
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Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
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Solvents: DMF, DCM (Dichloromethane)
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Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
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Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
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Amino Acid Coupling (Glycinamide):
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Activate Fmoc-Gly-OH (3-5 equivalents) with HATU or HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.
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Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.
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Wash the resin with DMF.
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Fmoc Deprotection: Repeat step 2.
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Amino Acid Coupling (Proline):
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Activate Fmoc-Pro-OH as in step 3.
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Couple to the resin-bound glycine.
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Wash the resin with DMF.
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Fmoc Deprotection: Repeat step 2.
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Amino Acid Coupling (Glycine):
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Activate Fmoc-Gly-OH as in step 3.
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Couple to the resin-bound proline.
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Wash the resin with DMF and then with DCM.
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Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
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Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dry under vacuum.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using RP-HPLC to achieve high purity.
Instrumentation and Conditions (Representative):
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HPLC System: Preparative HPLC system with a gradient pump and UV detector.
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Column: C18 stationary phase (e.g., 10 µm particle size, 300 Å pore size).
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes is a typical starting point for a peptide of this nature. The exact gradient should be optimized based on analytical runs.
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Detection: UV absorbance at 214 nm and 280 nm.
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Flow Rate: Dependent on the column dimensions.
Procedure:
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Dissolve the crude peptide in a minimal amount of Mobile Phase A.
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Inject the sample onto the equilibrated HPLC column.
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Run the gradient and collect fractions corresponding to the major peak.
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Analyze the purity of the fractions by analytical HPLC and confirm the identity by mass spectrometry.
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Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)
The antiviral activity of H-Gly-Pro-Gly-NH2 and its metabolites can be assessed by measuring the inhibition of HIV-1 replication in a cell-based assay. A common method is to quantify the amount of the viral core protein p24 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
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HIV-1 permissive cell line (e.g., MT-2, PM1, or peripheral blood mononuclear cells).
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HIV-1 viral stock.
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H-Gly-Pro-Gly-NH2 and its potential metabolites.
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Commercial HIV-1 p24 antigen ELISA kit.
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Cell culture medium and supplements.
Procedure:
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Cell Seeding: Seed the HIV-1 permissive cells in a 96-well plate.
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Compound Treatment: Treat the cells with serial dilutions of the test compounds (H-Gly-Pro-Gly-NH2 or its metabolites) for a predetermined period.
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Viral Infection: Infect the treated cells with a known amount of HIV-1.
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Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (typically 3-7 days).
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Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.
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p24 ELISA:
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Lyse the virus in the supernatant samples using the provided lysis buffer to release the p24 antigen.
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Perform the p24 antigen capture ELISA according to the manufacturer's instructions. This typically involves incubating the samples in wells coated with anti-p24 antibodies, followed by the addition of a secondary enzyme-linked anti-p24 antibody and a chromogenic substrate.
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Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of p24 in each sample using a standard curve. Determine the 50% effective concentration (EC₅₀) of the compounds by plotting the percentage of viral inhibition against the compound concentration.
Mechanism of Antiviral Action
H-Gly-Pro-Gly-NH2 itself is not the active antiviral agent but rather a prodrug.[2][3] Its mechanism of action involves enzymatic activation and subsequent interference with a critical step in the HIV-1 life cycle.
Prodrug Activation
The activation of H-Gly-Pro-Gly-NH2 is initiated by the enzyme dipeptidyl peptidase IV (DPP-IV), also known as CD26. This cell surface protease cleaves the N-terminal Gly-Pro dipeptide, releasing the active metabolite, which has been identified as glycine-amide or a related species like α-hydroxyglycineamide.[1][4]
Inhibition of HIV-1 Capsid Formation
The active metabolite of H-Gly-Pro-Gly-NH2 exerts its antiviral effect by interfering with the proper formation of the HIV-1 capsid.[2][3] The viral capsid is a conical protein shell that encloses the viral RNA genome and essential enzymes. The correct assembly and subsequent disassembly (uncoating) of the capsid are crucial for successful viral replication. By disrupting capsid formation, the resulting virions are non-infectious. Electron microscopy studies of HIV-1 produced in the presence of H-Gly-Pro-Gly-NH2 or its active metabolite show disorganized and aberrant core structures.[3]
Caption: Prodrug activation and mechanism of action of H-Gly-Pro-Gly-NH2.
Experimental and Logical Workflow
The development and characterization of an antiviral peptide prodrug like H-Gly-Pro-Gly-NH2 follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: A typical experimental workflow for the study of H-Gly-Pro-Gly-NH2.
Conclusion
H-Gly-Pro-Gly-NH2 represents a promising lead in the development of novel anti-HIV therapeutics that target the viral capsid. Its mode of action as a prodrug, activated by a host cell enzyme to interfere with a critical step in viral morphogenesis, offers a distinct mechanism compared to many existing antiretroviral agents. Further research into optimizing its pharmacokinetic properties and a deeper understanding of the molecular interactions of its active metabolite with the HIV-1 capsid protein will be crucial for its potential clinical development. This guide provides a foundational resource for researchers to build upon in their efforts to combat HIV-1.
